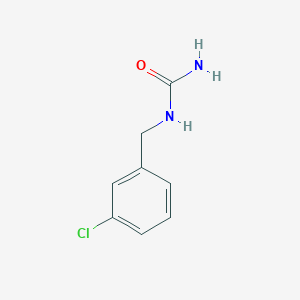

3-Chlorobenzylurea

Description

Contextualization within Halogenated Benzylurea (B1666796) Chemistry

Halogenated benzylureas are a class of compounds characterized by a benzyl (B1604629) group and a urea (B33335) functional group, with one or more halogen atoms substituting the benzyl ring. The presence and position of the halogen atom can significantly alter the physicochemical properties of the molecule, including its lipophilicity, electronic effects, and metabolic stability.

These compounds are often investigated for their potential biological activities. For instance, various halogenated benzylurea derivatives have been synthesized and studied for their roles as enzyme inhibitors and in other biological pathways. The substitution pattern on the phenyl ring is a key determinant of a compound's activity.

Historical Development and Significance of Urea Scaffolds in Organic Synthesis

The synthesis of urea by Friedrich Wöhler in 1828 is a landmark event in the history of chemistry, as it was the first time an organic compound was synthesized from inorganic starting materials. libretexts.orgacs.orgquora.com This discovery debunked the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. libretexts.orgquora.com

Since then, the urea scaffold has become a cornerstone in organic and medicinal chemistry. nih.gov The ability of the urea functional group to form stable hydrogen bonds makes it a crucial component in the design of molecules that can interact with biological targets like proteins and enzymes. nih.gov This has led to the development of a vast number of urea derivatives with a wide range of applications, from pharmaceuticals to agrochemicals. hilarispublisher.comnih.gov The synthesis of urea derivatives has evolved from classical methods involving toxic reagents to more modern, safer, and environmentally friendly procedures. nih.gov

Current Research Trajectories and Emerging Paradigms for 3-Chlorobenzylurea Investigations

Current research on this compound and related compounds is focused on exploring their synthetic accessibility and potential applications. Researchers are investigating novel synthetic routes and modifications to the core structure to create libraries of compounds for screening in various assays.

One area of investigation is the use of this compound as a building block in the synthesis of more complex molecules. For example, it can be a precursor for creating quinazoline (B50416) derivatives, which are being studied for their potential as VEGFR-2 inhibitors. dovepress.com Studies have shown that compounds incorporating the this compound moiety exhibit inhibitory activity against certain enzymes. dovepress.com

Computational methods, such as molecular docking, are also being employed to predict the binding of this compound derivatives to biological targets and to guide the design of new compounds with improved properties. researchgate.net

Interdisciplinary Relevance of this compound in Chemical Sciences

The study of this compound extends beyond traditional organic synthesis and has relevance in several interdisciplinary areas of chemical science.

Medicinal Chemistry : As a scaffold, it is used in the design and synthesis of new therapeutic agents. acs.org The exploration of its derivatives continues to be an active area of research for potential new drugs. hilarispublisher.comubbcluj.ro

Materials Science : Urea derivatives are used in the development of new polymers and materials. nih.gov While specific research on this compound in this area is not extensively documented, the functional groups present suggest potential for its incorporation into novel polymeric structures.

Chemical Biology : this compound and its analogs can be used as chemical probes to study biological processes and to identify new drug targets.

Physicochemical Properties of Benzylurea Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 20940-42-5 | C8H9ClN2O | 184.62 |

| N-(sec-butyl)-N'-(3-chlorobenzyl)urea | - | C12H17ClN2O | 240.73 chemdiv.com |

| N-(4-chlorobenzyl)urea | 65608-74-4 | C8H9ClN2O | 184.62 nih.gov |

| 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea | 139444-36-3 | C15H14Cl2N2O2 | 325.19 |

| N,N'-Di(o-chlorobenzyl)urea | 104569-03-1 | C15H13Cl2N2O | 308.18 ontosight.ai |

| 6-Amino-1-(3-chlorobenzyl)-uracil | - | C11H10ClN3O2 | 251.67 vulcanchem.com |

Data sourced from various chemical databases and research articles. vulcanchem.comchemdiv.comnih.govontosight.aichemsrc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLUBYHCZCBBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Solid State Structural Elucidation of 3 Chlorobenzylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of the 3-Chlorobenzylurea structure can be achieved.

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton and its proximity to neighboring protons. The spectrum can be divided into three distinct regions: the aromatic region, the benzylic methylene (B1212753) protons, and the urea (B33335) protons.

Aromatic Protons (δ 7.20-7.35 ppm): The 1,3-disubstituted benzene (B151609) ring gives rise to a complex pattern of four protons. The proton at the C2 position, situated between the two substituents, is expected to appear as a singlet or a narrow triplet. The remaining three protons (H4, H5, H6) will show characteristic ortho and meta couplings, appearing as multiplets.

Urea Protons (NH and NH₂): The protons on the nitrogen atoms are subject to exchange and often appear as broad signals. The -NH- proton adjacent to the benzyl (B1604629) group is expected to be a broad triplet due to coupling with the CH₂ group (around 6.5 ppm). The terminal -NH₂ protons typically appear as a broad singlet (around 5.5 ppm).

Benzylic Protons (CH₂): The two methylene protons are chemically equivalent and are coupled to the adjacent NH proton, resulting in a doublet signal typically observed around δ 4.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 | s (or t, J ≈ 2 Hz) | 1H | Ar-H2 |

| ~7.30 | m | 2H | Ar-H4, Ar-H6 |

| ~7.22 | m | 1H | Ar-H5 |

| ~6.5 | br t | 1H | -CH₂-NH -CO- |

| ~5.5 | br s | 2H | -CO-NH₂ |

| ~4.3 | d, J ≈ 6 Hz | 2H | Ar-CH₂ -NH- |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. savemyexams.com For this compound, eight distinct signals are expected.

Carbonyl Carbon (C=O): The urea carbonyl carbon is the most deshielded, appearing significantly downfield around δ 158 ppm.

Aromatic Carbons: Six signals are anticipated for the aromatic ring. The carbon atom bonded to the chlorine (C3) and the carbon atom bonded to the benzyl group (C1) are quaternary and appear at approximately δ 134 ppm and δ 140 ppm, respectively. The four aromatic CH carbons resonate in the δ 125-130 ppm range. researchgate.net

Benzylic Carbon (CH₂): The methylene carbon of the benzyl group is expected to appear in the aliphatic region, typically around δ 44 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm.

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O (Urea) |

| ~140 | Ar-C1 |

| ~134 | Ar-C3 (C-Cl) |

| ~130 | Ar-C5 |

| ~128 | Ar-C6 |

| ~127 | Ar-C4 |

| ~126 | Ar-C2 |

| ~44 | -CH₂ - |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the molecular structure by establishing through-bond correlations between nuclei. mdpi.comscribd.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). emerypharma.com For this compound, COSY would confirm the coupling between the benzylic CH₂ protons and the adjacent NH proton. It would also reveal the coupling network within the aromatic ring, for instance, showing a cross-peak between H4 and H5, and between H5 and H6. emerypharma.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). libretexts.org It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, for example, connecting the benzylic CH₂ proton signal at ~4.3 ppm to the carbon signal at ~44 ppm. scribd.comemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. libretexts.org Key HMBC correlations for this compound would include:

A correlation from the benzylic CH₂ protons (~4.3 ppm) to the urea carbonyl carbon (~158 ppm), confirming the benzyl-urea linkage.

Correlations from the benzylic CH₂ protons to the aromatic quaternary carbon C1 (~140 ppm) and the ortho carbons C2 and C6.

Correlations from the aromatic protons to their neighboring carbons, helping to unambiguously assign the aromatic ring substitution pattern.

Carbon-13 (¹³C) NMR Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The urea moiety (-NH-CO-NH₂) has several distinct vibrational modes that are readily identifiable in the IR and Raman spectra.

N-H Stretching: The N-H bonds of the primary (-NH₂) and secondary (-NH-) amine groups give rise to strong, typically broad, absorption bands in the IR spectrum between 3200 and 3500 cm⁻¹.

C=O Stretching (Amide I band): The carbonyl group stretch is one of the most intense and characteristic bands in the IR spectrum of ureas, appearing strongly in the region of 1640-1680 cm⁻¹.

N-H Bending (Amide II band): This mode, which involves N-H bending coupled with C-N stretching, results in a strong band typically found between 1550 and 1620 cm⁻¹.

C-N Stretching (Amide III band): A more complex vibration involving C-N stretching and N-H bending, this band appears in the 1250-1350 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for the Urea Group in this compound Expected frequency ranges in cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3200 - 3500 | ν(N-H) | N-H stretching |

| 1640 - 1680 | ν(C=O) | Amide I (C=O stretch) |

| 1550 - 1620 | δ(N-H) + ν(C-N) | Amide II (N-H bend) |

| 1250 - 1350 | ν(C-N) + δ(N-H) | Amide III (C-N stretch) |

The 3-chlorobenzyl portion of the molecule also contributes characteristic signals to the vibrational spectra.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically produce a group of sharp, medium-intensity bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). core.ac.uk

Aromatic C=C Stretching: The stretching vibrations within the benzene ring give rise to a series of bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-H Out-of-Plane Bending: The out-of-plane bending of the aromatic C-H bonds produces strong bands in the fingerprint region (680-900 cm⁻¹). The specific positions of these bands are highly characteristic of the 1,3-disubstitution pattern on the benzene ring.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to produce a moderate to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹. This band is often more prominent in the Raman spectrum. americanpharmaceuticalreview.com

Characteristic Vibrational Modes of the Urea Functional Group

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. biomol.com For this compound, it serves two primary purposes: confirming the elemental composition through high-resolution measurements and elucidating the molecular structure by analyzing how the molecule fragments under energetic conditions. neu.edu.tr

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. uzh.chnih.gov Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. mdpi.com

For this compound, with the molecular formula C₈H₉ClN₂O, HR-ESI-MS would be expected to produce ions corresponding to this composition. The presence of a chlorine atom is readily identified by a characteristic isotopic pattern, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edu

Interactive Data Table: Expected HR-ESI-MS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

| [M+H]⁺ | [C₈H₁₀ClN₂O]⁺ | 185.0476 | 187.0447 |

| [M+Na]⁺ | [C₈H₉ClN₂ONa]⁺ | 207.0296 | 209.0266 |

| [2M+H]⁺ | [C₁₆H₁₉Cl₂N₄O₂]⁺ | 369.0853 | 371.0823 |

In contrast to soft ionization, techniques like electron ionization (EI) or collision-induced dissociation in tandem mass spectrometry (MS/MS) impart more energy to the molecule, causing it to break apart into characteristic fragment ions. neu.edu.tr The analysis of these fragmentation patterns provides a roadmap of the molecule's connectivity. biomol.com

The fragmentation of this compound is dictated by its functional groups and weakest bonds. Key fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N bond between the benzyl group and the urea moiety. This is a favorable process as it leads to the formation of a stable 3-chlorobenzyl cation. This fragment will also exhibit the characteristic 3:1 isotopic pattern for chlorine.

Urea Moiety Cleavage: Fragmentation can also occur within the urea core, such as the loss of isocyanic acid (HNCO) or related fragments.

Interactive Data Table: Predicted Key Fragments of this compound in Mass Spectrometry

| m/z (³⁵Cl / ³⁷Cl) | Fragment Ion | Proposed Structure | Notes |

| 184 / 186 | [M]⁺• | [C₈H₉ClN₂O]⁺• | Molecular ion (radical cation) in EI-MS. |

| 125 / 127 | [C₇H₆Cl]⁺ | [Cl-C₆H₄-CH₂]⁺ | 3-Chlorobenzyl cation, formed by cleavage of the benzyl-nitrogen bond. This is often a very abundant peak. libretexts.org |

| 44 | [CH₄N₂O]⁺• | [H₂N-CO-NH₂]⁺• | Fragment corresponding to the urea portion, though other rearrangements are possible. |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. creativebiomart.net It provides precise coordinates for each atom, allowing for detailed analysis of bond lengths, bond angles, and, crucially, the intermolecular forces that govern the crystal's structure. wustl.edu

In the solid state, molecules of this compound are not isolated but are organized in a repeating three-dimensional lattice. This organization is primarily directed by strong, directional hydrogen bonds formed by the urea group. diva-portal.org The urea functional group contains two N-H groups (hydrogen bond donors) and one carbonyl oxygen (a hydrogen bond acceptor).

Interactive Data Table: Typical Hydrogen Bonds in Benzylurea (B1666796) Crystal Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Significance |

| N-H | H | O=C | Intermolecular | 2.8 - 3.1 | Primary interaction forming dimers or chains, defining the core crystal architecture. researchgate.net |

| N-H | H | O=C | Intermolecular | 2.8 - 3.1 | The second N-H group often engages in a similar hydrogen bond, creating a robust network. nih.gov |

Conformational analysis in the crystalline state examines the specific three-dimensional shape the molecule adopts within the crystal lattice. nih.gov This conformation represents a low-energy state that is a compromise between the molecule's intrinsic torsional preferences and the stabilizing influence of the intermolecular hydrogen bonding network. beilstein-journals.org

For this compound, key conformational features include:

Planarity of the Urea Group: The N-C(O)-N core of the urea group is generally planar.

Chemical Reactivity and Strategic Derivatization of 3 Chlorobenzylurea

Reactivity at the Urea (B33335) Moiety

The urea functional group in 3-Chlorobenzylurea is a key site for various chemical transformations, including alkylation, acylation, condensation, and cyclization reactions. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

N-Alkylation introduces an alkyl group onto one or both nitrogen atoms of the urea moiety. chemrxiv.org This reaction is typically achieved by treating this compound with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent is crucial for achieving high yields and selectivity. For instance, using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) can facilitate the deprotonation of the urea nitrogen, making it more nucleophilic for the subsequent reaction with the alkyl halide. acsgcipr.org Various alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides, leading to a wide array of N-alkylated derivatives. organic-chemistry.orgorganic-chemistry.org

N-Acylation involves the introduction of an acyl group to the urea nitrogen. This is commonly carried out using acyl chlorides or acid anhydrides as the acylating agents. arkat-usa.orgorganic-chemistry.org The reaction often requires a base to neutralize the hydrogen chloride or carboxylic acid byproduct. Pyridine is frequently used as both a base and a solvent for this transformation. chemistryviews.org The resulting N-acylurea derivatives are valuable intermediates in organic synthesis. arkat-usa.org

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Benzyl chloride | N-alkylated urea |

| Acyl Chloride | Acetyl chloride | N-acylated urea |

| Acid Anhydride | Acetic anhydride | N-acylated urea |

The nitrogen atoms of the urea moiety in this compound can participate in condensation reactions with various electrophiles. unizin.orglibretexts.org For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic structures. sigmaaldrich.com These reactions often require acidic or basic catalysis to proceed. libretexts.org

Intramolecular or intermolecular cyclization reactions involving the urea nitrogens can lead to the formation of a variety of heterocyclic ring systems. nih.goviupac.orgharvard.edu For instance, treatment with appropriate reagents can induce cyclization to form imidazolinones or other related heterocycles. The specific outcome of the reaction depends on the nature of the starting material and the reaction conditions employed. Chiral urea derivatives have been shown to catalyze enantioselective tail-to-head cyclization reactions. nih.gov

N-Alkylation and N-Acylation Reactions

Transformations Involving the Aromatic Ring System

The chloro-substituted benzene (B151609) ring of this compound is amenable to a range of transformations, particularly electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commakingmolecules.comlumenlearning.com The chlorine atom and the benzylurea (B1666796) group on the aromatic ring of this compound influence the regioselectivity of these reactions. The chlorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. lkouniv.ac.in The benzylurea substituent is also generally considered to be ortho-, para-directing. The outcome of an EAS reaction on a disubstituted benzene is determined by the directing effects of both substituents. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commakingmolecules.com For example, nitration of this compound would be expected to yield a mixture of isomers, with the nitro group being introduced at positions ortho or para to the activating groups.

| Reaction Type | Reagent | Product |

| Nitration | HNO₃/H₂SO₄ | Nitro-3-chlorobenzylurea |

| Halogenation | Br₂/FeBr₃ | Bromo-3-chlorobenzylurea |

| Sulfonation | SO₃/H₂SO₄ | This compound sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-3-chlorobenzylurea |

The chlorine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. mdpi.comjk-sci.comfishersci.co.uknih.gov In the case of this compound, the aryl chloride can be coupled with a variety of boronic acids or their esters to introduce new aryl or vinyl substituents. jk-sci.comfishersci.co.ukrsc.org These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. jk-sci.comfishersci.co.uk

The Heck reaction is another palladium-catalyzed reaction that couples an aryl halide with an alkene. fu-berlin.dewikipedia.orglibretexts.orgnih.govpsu.edu This reaction allows for the introduction of a vinyl group onto the aromatic ring of this compound. The reaction conditions typically involve a palladium catalyst, a base, and a polar aprotic solvent. fu-berlin.de The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. fu-berlin.de

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, Base | C-C (Aryl-Aryl or Aryl-Vinyl) |

| Heck Reaction | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

Electrophilic Aromatic Substitution Reactions

Functionalization of the Benzyl Methylene (B1212753) Group

The benzylic methylene group in this compound is activated by the adjacent aromatic ring and can be a site for functionalization. nih.gov While less commonly explored than the urea or aromatic moieties, this position can undergo reactions such as radical halogenation or oxidation under specific conditions. Functionalization at this position can also be achieved through indirect methods, for example, by starting from a functionalized benzylamine (B48309) derivative to synthesize the corresponding urea. Research on the direct functionalization of this methylene group in this compound itself is an area with potential for further investigation. nih.govrsc.org For instance, methods developed for the functionalization of diphenylmethanes could potentially be adapted. nih.gov

Photochemical and Thermal Reactivity of this compound

The stability and reactivity of this compound under the influence of light and heat are critical determinants of its environmental persistence and transformation pathways. The specific placement of the chloro-substituent on the benzyl group, combined with the reactive urea moiety, dictates a unique set of reaction mechanisms.

Photochemical Reactivity

The photochemical behavior of this compound is primarily governed by the absorption of ultraviolet (UV) radiation, which can initiate several degradation pathways. Its reactivity is analogous to that of other halogenated phenylurea compounds, which are known to be susceptible to photodecomposition. chemicalbook.comresearchgate.net The primary photochemical processes involve the cleavage of the carbon-chlorine bond, reactions at the urea side chain, and transformations involving the aromatic ring.

The key reactions in the photochemistry of substituted phenylurea herbicides include the photolysis of the C-X (carbon-halogen) bond on the aromatic ring, photoeliminations, photooxidations, and photorearrangements. chemicalbook.comresearchgate.net For halogenated derivatives specifically, photohydrolysis often represents a major transformation pathway in aqueous environments. chemicalbook.com

Primary Photochemical Pathways:

Homolytic Cleavage of the C-Cl Bond: A principal reaction upon absorption of UV light is the homolytic fission of the carbon-chlorine bond on the benzyl group. This process generates a highly reactive benzyl radical intermediate. This initiation step is a common feature in the photochemistry of chlorinated aromatic compounds. annualreviews.orglibretexts.org The resulting radical can then undergo various secondary reactions, such as abstracting a hydrogen atom from the solvent or other organic matter to form benzylurea.

Photohydrolysis: In aqueous solutions, a significant degradation pathway for chlorinated aromatic pesticides is photohydrolysis. chemicalbook.com This reaction involves the substitution of the chlorine atom with a hydroxyl group (-OH) from water. For this compound, this would result in the formation of 3-Hydroxybenzylurea. Studies on the related compound diuron, a dichlorinated phenylurea, have shown that the primary photoproducts result from the substitution of a chlorine atom with a hydroxyl group. oup.com

Cleavage of the Urea Moiety: The bonds within the urea functional group are also susceptible to photochemical cleavage. Research on monuron, a structurally similar chlorophenylurea, demonstrated that photolysis can lead to the fragmentation of the molecule into p-chlorophenyl isocyanate and dimethylamine. annualreviews.org By analogy, this compound could decompose to form 3-chlorobenzyl isocyanate and ammonia (B1221849).

Photo-Fries Rearrangement: Like other phenylureas, this compound may undergo intramolecular rearrangements similar to the photo-Fries rearrangement, which is a characteristic reaction of aryl esters and amides. chemicalbook.comannualreviews.org This pathway involves the migration of a group from the heteroatom (nitrogen) to the aromatic ring.

The quantum yield, which measures the efficiency of a photochemical process, is highly dependent on the specific reaction and environmental conditions such as solvent and the presence of photosensitizers. msu.edu

Table 1: Potential Photochemical Reactions of this compound

| Reaction Pathway | Description | Primary Products | Supporting Evidence |

|---|---|---|---|

| C-Cl Bond Homolysis | UV-induced cleavage of the carbon-chlorine bond to form a radical intermediate. | 3-Benzylurea radical, Benzylurea | Common pathway for chlorinated aromatics. annualreviews.org |

| Photohydrolysis | Nucleophilic substitution of the chlorine atom by a hydroxyl group in aqueous media. | 3-Hydroxybenzylurea, Hydrochloric acid | Major pathway for halogenated phenylureas in water. chemicalbook.comoup.com |

| Urea Moiety Cleavage | Fragmentation of the molecule at the C-N bonds of the urea group. | 3-Chlorobenzyl isocyanate, Ammonia | Observed in analogous compounds like monuron. annualreviews.org |

Computational and Theoretical Investigations of 3 Chlorobenzylurea

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chlorobenzylurea at the molecular level. These computational methods provide insights into the molecule's geometry, stability, and electronic characteristics, which are crucial for interpreting its behavior and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. arxiv.org It is favored for its balance between computational cost and accuracy. arxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule. ajol.infouni-greifswald.de

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. epstem.net For instance, in similar urea (B33335) derivatives, DFT calculations have been used to determine the C=O and C-N bond lengths, which are critical in understanding the electronic delocalization within the urea moiety. The total energy of the optimized structure is a key output, indicating the molecule's stability. ajol.info These energy parameters, when calculated for different isomers or conformers, can predict their relative stabilities. uni-greifswald.de

Table 1: Representative Data from DFT Calculations on Urea Derivatives

| Parameter | Description | Typical Calculated Values |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies based on basis set and functional. |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.25 Å |

| Bond Length (C-N) | The distance between the carbonyl carbon and the nitrogen atoms. | ~1.38 Å |

| Bond Angle (N-C-N) | The angle formed by the two nitrogen atoms and the carbonyl carbon. | ~118° |

| Dihedral Angle | The twist angle between different planes of the molecule. | Dependent on the benzyl (B1604629) group orientation. |

Note: The values presented are typical for urea-based compounds and serve as an illustrative example. Actual values for this compound would require specific DFT calculations.

Ab Initio Methods for Electronic Structure and Spectroscopic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from first principles" methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a high level of theory for predicting electronic structure and spectroscopic properties. wikipedia.orgmdpi.com

These methods can be used to calculate a variety of properties for this compound:

Electronic Structure: Detailed information about the molecular orbitals, including their energies and spatial distributions, can be obtained. This is crucial for understanding chemical bonding and reactivity. mdpi.com

Spectroscopic Properties: Ab initio calculations can predict spectroscopic data, such as infrared (IR) and Raman vibrational frequencies, and UV-Vis electronic absorption spectra. aps.org By simulating these spectra, computational results can be compared with experimental data to confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.denumberanalytics.com It is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. libretexts.org The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would likely be associated with the oxygen atom of the carbonyl group and potentially the chlorine atom.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the urea group.

Green regions denote areas of neutral or near-zero potential.

By analyzing the MEP map of this compound, one can predict the most likely sites for intermolecular interactions, such as hydrogen bonding, and electrophilic or nucleophilic attacks. researchgate.netnih.gov This information is instrumental in understanding how the molecule might interact with other chemical species. numberanalytics.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uknumberanalytics.com

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. malayajournal.org

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. numberanalytics.commalayajournal.org

Large HOMO-LUMO gap: A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

Small HOMO-LUMO gap: A small gap suggests that the molecule is more reactive and can be easily polarized. wuxiapptec.com

For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the phenyl ring and the urea group, while the LUMO may be distributed over the carbonyl group and the aromatic ring. The analysis of these orbitals provides insight into the molecule's electronic transitions and its potential to participate in chemical reactions. researchgate.net

Table 2: Conceptual HOMO-LUMO Analysis for this compound

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide a "molecular movie" that reveals the dynamic behavior of this compound in different environments, such as in a vacuum, in various solvents, or interacting with other molecules. nih.govmpg.de

By simulating the trajectory of this compound, researchers can study:

Conformational Changes: How the molecule flexes and changes its shape over time.

Solvation Effects: How the presence of a solvent, like water or an organic solvent, affects the structure and dynamics of the molecule.

Intermolecular Interactions: How this compound interacts with other molecules in its environment.

MD simulations are particularly useful for understanding how the molecule behaves in a more realistic, dynamic setting compared to the static picture provided by quantum chemical calculations. arxiv.org

In Silico Ligand-Receptor Interaction Modeling (General Principles)

In silico ligand-receptor interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. nih.govresearchgate.net This method is fundamental in drug discovery and molecular biology. nih.gov

The general principles of molecular docking involve:

Preparation of Receptor and Ligand: The three-dimensional structures of both the receptor and the ligand (in this case, this compound) are required.

Docking Algorithm: A search algorithm explores various possible binding poses of the ligand within the receptor's binding site.

Scoring Function: A scoring function is used to evaluate the fitness of each pose, estimating the binding affinity. ajol.info

The results of molecular docking studies can provide valuable information about the potential interactions between this compound and a receptor, including identifying key amino acid residues involved in the binding. nih.govmdpi.com This can help in understanding the structural basis for the molecule's activity without directly linking to specific clinical outcomes. researchgate.net

Applications of 3 Chlorobenzylurea and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of reactive sites and specific functional groups makes 3-chlorobenzylurea and its derivatives valuable starting materials or intermediates in the synthesis of more complex chemical structures. vapourtec.com Their utility spans the creation of heterocyclic systems and their incorporation into multi-step synthetic pathways targeting bioactive molecules. vapourtec.comcore.ac.uk

Precursor in Heterocyclic Compound Synthesis (e.g., triazines)

The urea (B33335) moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. Derivatives of this compound serve as key building blocks in the creation of these ring systems, which are often associated with significant biological activity. mdpi.com

A notable application is in the synthesis of fused triazine systems. For instance, derivatives such as 1-(1-arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea undergo cyclization reactions to form dihydroimidazo[1,2-a] scirp.orgazom.comcri.or.thtriazines. ptfarm.pl This transformation highlights the role of the chlorobenzylurea fragment in constructing complex, multi-ring heterocyclic structures. ptfarm.pl Beyond triazines, the structural motif is integral to synthesizing other important heterocycles. Research has demonstrated the use of related precursors, such as 5-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole, to build further novel heterocyclic compounds, underscoring the utility of the chlorobenzyl group in developing new chemical entities. The thiourea (B124793) analogue of the urea structure is also a common starting point for creating heterocyclic systems like thiazolidin-4-ones. beilstein-journals.org

Table 1: Examples of Heterocyclic Synthesis Using Chlorobenzylurea Derivatives

| Precursor/Analogue | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| 1-(1-Arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea | Carbonyldiimidazole (CDI) | Dihydroimidazo[1,2-a] scirp.orgazom.comcri.or.thtriazine |

| 5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-4-amino-4H-1,2,4-triazole | Various electrophiles | Substituted 1,2,4-triazole (B32235) derivatives |

This table summarizes synthetic routes where chlorobenzylurea derivatives or their close analogues are used as precursors to form heterocyclic compounds.

Intermediate in Multi-Step Total Synthesis Campaigns

A multi-step synthesis involves a sequence of chemical reactions to construct a complex molecule from simpler starting materials. vapourtec.comyoutube.comlibretexts.org In this context, "total synthesis" refers to the complete laboratory creation of complex molecules, often natural products, from basic chemical precursors. cri.or.thfrontiersin.orgkfupm.edu.sanih.govfrontiersin.org

While this compound itself may not be a frequent starting material in the total synthesis of famous, highly complex natural products, its derivatives are crucial intermediates in the multi-step synthesis of targeted bioactive compounds. core.ac.uknih.gov These synthetic campaigns are often aimed at producing novel molecules for pharmaceutical or materials science applications. For example, a trifluoromethylcoumarinyl urea derivative was synthesized via a multi-step pathway that involved the initial creation of a substituted coumarin, followed by nitration, reduction to an amine, and final reaction with an isocyanate to yield the target urea compound. mdpi.com This process illustrates how a urea derivative can be the endpoint of a planned synthetic route designed to combine specific bioactive substructures. mdpi.com Such multi-step processes are fundamental to creating new chemical entities with desired properties, where each step is carefully planned to build molecular complexity. azom.comtue.nl

Supramolecular Chemistry and Self-Assembly with this compound Scaffolds

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds. The ability of molecules to spontaneously organize into ordered structures is known as self-assembly. The urea functional group is a cornerstone of supramolecular chemistry due to its capacity to form strong and highly directional hydrogen bonds, making this compound an excellent candidate for building well-defined molecular assemblies.

Design and Analysis of Hydrogen Bonding Motifs

The urea group contains two N-H groups (hydrogen bond donors) and a carbonyl C=O group (a hydrogen bond acceptor), allowing it to form predictable and robust intermolecular connections. In the crystal structures of urea derivatives, intermolecular hydrogen bonding is a predominant force that dictates how the molecules arrange themselves into a crystalline lattice. researchgate.net

For example, the crystal structure analysis of 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, a close analogue, reveals that molecules are linked by N-H···O hydrogen bonds. researchgate.net Specifically, two distinct hydrogen bonds (N2–H2A···O1 and N1–H1···O1) are observed, confirming the critical role these interactions play in maintaining the crystal structure. researchgate.net The analysis of these hydrogen-bonding patterns is essential for understanding and predicting the solid-state structures of new materials.

Table 2: Hydrogen Bond Parameters in a this compound Analogue

| Compound | Hydrogen Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea researchgate.net | N2–H2A···O1 | 2.0856(19) | 154.70(18) |

This table presents crystallographic data for hydrogen bonds found in a related urea derivative, illustrating the specific geometries of these non-covalent interactions. researchgate.net

Cocrystallization Studies and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. This field allows for the creation of novel materials, including cocrystals, where two or more different molecules are combined in a specific ratio within a crystal lattice.

The predictable hydrogen-bonding behavior of the urea group makes this compound and its derivatives excellent targets for crystal engineering and cocrystallization studies. By understanding the primary hydrogen bond motifs, chemists can design cocrystals where the urea derivative self-assembles with a complementary molecule (a coformer) to create a new crystalline solid with unique properties. The study of the crystal structures of various urea derivatives provides the fundamental knowledge required for this rational design process. researchgate.net The goal is to use non-covalent interactions to arrange molecular building blocks into specific three-dimensional orientations, thereby engineering the bulk properties of the resulting material.

This compound Derivatives as Ligands in Coordination Chemistry

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.orgncert.nic.in These complexes have widespread applications, from catalysis to materials science and medicine. ncert.nic.in The urea functionality, and more commonly its thio-analogue (thiourea), can act as a ligand, donating electrons from its oxygen (or sulfur) and sometimes nitrogen atoms to a metal center.

Derivatives of this compound, particularly N-acylthioureas, have been explored as ligands for transition metals. For example, N,N-dialkyl-N'-3-chlorobenzoylthioureas have been synthesized and used to form complexes with metals like nickel(II) and copper(II). In these complexes, the thiourea ligand coordinates to the metal ion through both its sulfur and oxygen atoms. The study of such metal complexes is crucial, as their geometry and electronic properties can be fine-tuned by modifying the ligand structure. cardiff.ac.uk The analysis of the crystal structures of these metal-ligand complexes provides definitive information on how the ligand binds to the metal and the resulting geometry of the coordination sphere. scirp.orgmdpi.comrsc.orgmdpi.comugr.es

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving urea derivatives like this compound is an active area of research, driven by the unique ligating properties of the urea group. tandfonline.com Urea and its derivatives can coordinate with metal ions through either the carbonyl oxygen or the nitrogen atoms, acting as monodentate or bridging ligands. primescholars.comnih.gov This flexibility allows for the creation of a wide array of coordination compounds with diverse geometries and properties. tandfonline.com

The general synthesis of such complexes involves the reaction of a metal salt with the urea-based ligand in a suitable solvent. primescholars.comrsc.org For instance, nickel(II) complexes with urea have been prepared by reacting a Ni(II) salt with urea in an aqueous solution, followed by precipitation of the complex. researchgate.net Similarly, palladium complexes with urea-containing ligands have been synthesized to study their anion-binding properties. tandfonline.com The choice of metal, solvent, and reaction conditions dictates the final structure and stoichiometry of the complex. primescholars.com

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination mode of the urea ligand. A shift in the C=O stretching frequency (amide I band) to a lower wavenumber typically indicates coordination through the carbonyl oxygen atom. primescholars.com Conversely, changes in the N-H stretching frequencies can suggest coordination via the nitrogen atoms. primescholars.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, helps in elucidating the structure of the complex in solution. tandfonline.com

The following table summarizes typical characterization data for metal complexes with urea-type ligands, which would be analogous to what one might expect for complexes of this compound.

| Technique | Observation | Inference |

| Infrared (IR) Spectroscopy | Shift of ν(C=O) band to lower frequency (e.g., ~1650 cm⁻¹) compared to the free ligand. | Coordination of the metal ion to the carbonyl oxygen of the urea moiety. |

| Shift in ν(N-H) bands. | Involvement of NH groups in hydrogen bonding or coordination. | |

| Appearance of new bands in the far-IR region (e.g., 400-600 cm⁻¹). | Formation of Metal-Oxygen (M-O) or Metal-Nitrogen (M-N) bonds. mdpi.com | |

| ¹H NMR Spectroscopy | Downfield shift of the N-H proton signals. | Deshielding of protons due to coordination and hydrogen bonding. tandfonline.com |

| UV-Vis Spectroscopy | Appearance of new absorption bands (d-d transitions). | Indication of the coordination geometry around the metal center. |

| Molar Conductivity | Low conductivity values in a non-coordinating solvent. | Non-electrolytic nature of the complex, with anions inside the coordination sphere. rsc.org |

This table presents representative data based on studies of metal complexes with various urea derivatives.

Structural Analysis of Coordination Compounds

X-ray diffraction (XRD) is the definitive method for the structural analysis of crystalline coordination compounds, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net Studies on metal complexes with various urea derivatives reveal that the coordination geometry can range from tetrahedral and square planar to octahedral, depending on the metal ion and the ligands involved. researchgate.netmdpi.comscirp.org

A key feature in the crystal structures of urea-based complexes is the extensive network of hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is an acceptor. nih.gov These interactions play a critical role in stabilizing the crystal lattice, often leading to the formation of complex supramolecular architectures like chains, sheets, or three-dimensional networks. tandfonline.comnih.gov

For example, the structural analysis of nickel(II)-urea complexes has shown them to be crystalline with specific lattice parameters. researchgate.net In other N,N'-disubstituted urea derivatives, X-ray studies have detailed a nonplanar distortion of the amide groups and specific conformations, such as a staggered relationship between aromatic rings, which enhances molecular stability. nih.gov While specific crystallographic data for a this compound metal complex is not available, the data from analogous structures provide a strong indication of the expected structural features.

The table below presents typical crystallographic data for metal complexes containing urea or substituted urea ligands.

| Parameter | Typical Value/Observation | Significance |

| Crystal System | Monoclinic, Orthorhombic, Triclinic | Describes the basic symmetry of the unit cell. researchgate.netscirp.org |

| Space Group | e.g., P2₁/c, Pna2₁, Pī | Defines the symmetry elements within the unit cell. scirp.orguj.edu.pl |

| Coordination Geometry | Distorted Octahedral, Tetrahedral, Square Planar | Indicates the arrangement of ligands around the central metal ion. mdpi.comscirp.org |

| M-O Bond Length | ~2.0 - 2.2 Å | Represents the distance between the metal and the coordinating urea oxygen. scirp.org |

| M-N Bond Length | ~2.0 - 2.2 Å | Represents the distance between the metal and a coordinating nitrogen atom (if applicable). scirp.org |

| Hydrogen Bonding | N-H···O distances typically 2.8 - 3.2 Å | Confirms the presence and strength of intermolecular hydrogen bonds stabilizing the crystal structure. nih.gov |

This table contains representative data compiled from crystallographic studies of various metal-urea complexes.

Polymer and Material Science Applications (focus on synthesis/structure, not specific material properties)

In polymer and material science, the this compound structure is relevant primarily through the synthesis of polyureas. Polyureas are a class of polymers characterized by the presence of urea linkages (-NH-CO-NH-) in their backbone. mdpi.com These materials are typically synthesized through the reaction of a diisocyanate with a diamine. mdpi.com The precursor to this compound, 3-chlorobenzyl isocyanate, can serve as a key monomer in these polymerization reactions.

For instance, 3-chlorobenzyl isocyanate can be used as a monofunctional isocyanate to cap the ends of a polymer chain, thereby controlling its molecular weight or introducing a specific end-group functionality. Alternatively, a related difunctional monomer, such as a dichlorobenzyl diisocyanate, could react with a diamine in a step-growth polymerization to produce a linear polyurea. The presence of the chlorobenzyl group would be a pendant group along the polymer chain, influencing its solubility and thermal characteristics.

Another synthetic route to polyureas that is gaining attention involves isocyanate-free methods. One such approach is the melt polycondensation of urea or its derivatives with diamines, which proceeds without the need for catalysts or solvents. rsc.org This method offers a more sustainable pathway to polyureas. rsc.org In this context, a diamine containing the 3-chlorobenzyl motif could be a potential monomer.

The structure of the resulting polyurea is directly determined by the monomers used. The urea linkages create strong hydrogen bonding between polymer chains, similar to that seen in coordination compounds. mdpi.com This intermolecular hydrogen bonding leads to high cohesion and imparts significant thermal and chemical stability to the material. mdpi.com The repeating unit of a polyurea synthesized from a generic diamine and a diisocyanate (the structural basis for polymers involving chlorobenzylurea derivatives) is shown below.

General Structure of a Polyurea Repeating Unit: -[NH-R-NH-CO-NH-R'-NH-CO]-n Here, R and R' represent the organic groups originating from the diamine and diisocyanate monomers, respectively. If a monomer derived from this compound were used, the chlorobenzyl moiety would be part of these R or R' groups.

The synthesis of polymers containing urea functionalities is a versatile method for creating materials with tailored structures. The incorporation of the 3-chlorobenzyl group can be strategically used to modify the polymer's structural properties.

Structure Activity Relationship Sar and Design Strategies for 3 Chlorobenzylurea Derivatives Focusing on in Vitro and in Silico Mechanisms

Systematic Chemical Modifications of the 3-Chlorobenzylurea Core

The this compound scaffold presents multiple sites for chemical modification, each offering an opportunity to modulate the compound's interaction with its biological target. These sites include the chlorobenzyl moiety, the urea (B33335) nitrogen atoms, and the linker region that may connect the urea to other chemical entities.

Substituent Variation on the Chlorobenzyl Moiety

The nature and position of substituents on the benzyl (B1604629) ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and activity.

Studies on various urea derivatives have demonstrated that the electron-withdrawing or electron-donating properties of substituents on the benzyl ring are crucial for biological activity. For instance, in a series of tetrahydrobenzo[b]thiophen-2-yl)urea derivatives, compounds with a 3-chlorobenzyl group (a meta-substituted electron-withdrawing group) showed significant inhibitory activity against α-glucosidase. sci-hub.se The position of the chloro group is also critical; for example, moving the chloro group from the 3-position to the 2- or 4-position can alter the activity profile. In the same study, the 2-chloro and 4-chloro analogues also exhibited notable, albeit different, levels of inhibition. sci-hub.se

The introduction of other halogens or bulky groups can also impact activity. For example, in a study of substituted benzylthioquinolinium iodides, the introduction of bromo and trifluoromethyl groups at various positions on the phenyl ring led to potent activities, suggesting that steric bulk can be a favorable attribute. nih.gov This highlights the importance of exploring a range of substituents with varying electronic and steric properties to establish a comprehensive SAR.

Below is a table summarizing the impact of substituent variations on the benzyl moiety in a series of tetrahydrobenzo[b]thiophen-2-yl)urea derivatives as α-glucosidase inhibitors. sci-hub.se

| Compound ID | Substituent on Benzyl Ring | Inhibition (%) at 100 µM | IC50 (µM) |

| 8i | 2-Cl | 89.14 | 16.53 ± 1.05 |

| 8j | 3-Cl | 76.54 | 31.23 ± 1.03 |

| 8k | 4-Cl | 75.49 | 34.55 ± 1.48 |

| 8h | 4-F | 37.38 | - |

| 8l | 2-Br | 70.28 | 9.08 ± 0.09 |

| 8m | 3-Br | 84.54 | 16.19 ± 0.87 |

| 8n | 4-Br | 42.29 | - |

Modifications at the Urea Nitrogen Atoms

The urea functional group (-NH-CO-NH-) is a key structural feature, capable of forming multiple hydrogen bonds with biological targets. Modifications at the nitrogen atoms can influence this hydrogen bonding capacity and introduce new interactions.

Alkylation or arylation of the urea nitrogens can significantly alter the compound's properties. For instance, N,N'-disubstituted ureas are a common structural motif in many biologically active compounds. cmu.edu The nature of the substituent on the second nitrogen atom (N') of the urea, opposite the 3-chlorobenzyl group, is a critical determinant of activity. This has been explored in various contexts, including the development of inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B). jst.go.jp

Linker Region Modifications

In many derivatives, a linker or spacer is used to connect the this compound moiety to another pharmacophore. The length, rigidity, and chemical nature of this linker can have a profound impact on the biological activity.

Studies on quinazolin-4(3H)-one derivatives bearing a urea functionality have shown that the length of the linker between the quinazoline (B50416) core and the urea motif is a critical factor for activity. dovepress.com For instance, a one-carbon linker was found to be more efficient than a two-carbon linker or no linker at all in certain series of compounds. dovepress.com This suggests that an optimal distance and orientation between the two pharmacophores are necessary for effective interaction with the target.

The flexibility of the linker is also an important consideration. A rigid linker may lock the molecule in a specific conformation that is favorable for binding, while a flexible linker may allow the molecule to adopt multiple conformations, one of which may be the bioactive one. The choice of linker can therefore be used to fine-tune the compound's conformational properties and optimize its interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) and Fragment-Based Design

To rationalize the SAR data and guide the design of new derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and fragment-based design are invaluable tools. wikipedia.org

Development of QSAR Models for Predictive Design

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. chemrxiv.org

The development of a QSAR model for this compound derivatives would involve several steps:

Data Collection: A dataset of this compound analogues with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

A validated QSAR model can provide insights into the key structural features that govern activity and can be used to virtually screen new designs.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov

A pharmacophore model for this compound derivatives can be generated based on the structures of known active compounds (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. frontiersin.orgmdpi.com

The virtual screening process typically involves:

Database Preparation: A large library of chemical compounds is prepared for screening.

Pharmacophore-Based Filtering: The database is screened against the pharmacophore model to select molecules that possess the required chemical features in the correct spatial arrangement.

Molecular Docking: The selected hits are then "docked" into the binding site of the target protein to predict their binding orientation and affinity. frontiersin.org

Hit Selection and Experimental Validation: The most promising candidates are selected for synthesis and biological testing to confirm their activity.

Fragment-based drug design (FBDD) is a related approach that starts with identifying small, low-molecular-weight fragments that bind to the target. frontiersin.orgfu-berlin.de These fragments can then be grown or linked together to create more potent lead compounds. frontiersin.org The this compound core itself could be considered a fragment that can be combined with other fragments to design novel inhibitors. The deconstruction-reconstruction approach is a strategy within FBDD where known ligands are broken down into fragments, which are then reassembled in novel combinations to create new chemical entities. nih.gov

High-Throughput Synthesis and Screening Library Generation for SAR Elucidation

The exploration of the structure-activity relationship (SAR) for this compound derivatives is greatly accelerated by the use of high-throughput synthesis and screening methodologies. These approaches enable the rapid generation and evaluation of large, structurally diverse collections of related compounds, known as chemical libraries. semanticscholar.orgevotec.com By systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity, researchers can efficiently identify key structural features required for potency and selectivity. This process is fundamental to modern drug discovery, allowing for the swift optimization of lead compounds. amanote.comacs.org

High-Throughput Synthesis Strategies

The creation of chemical libraries centered around the this compound core relies on robust and automatable chemical reactions. The urea functional group is particularly amenable to combinatorial and parallel synthesis techniques due to the reliable and high-yielding reactions used for its formation, primarily involving isocyanates. acs.orgnih.gov Two dominant strategies for the high-throughput synthesis of urea derivative libraries are solid-phase synthesis and solution-phase parallel synthesis. scribd.commt.com

Solid-Phase Synthesis:

In solid-phase organic synthesis (SPOS), molecules are covalently attached to an insoluble polymer support (resin). sigmaaldrich.comnih.gov This allows for the use of excess reagents to drive reactions to completion, with purification simplified to merely washing the resin to remove unreacted materials. acs.org For a this compound library, this can be approached in two ways:

Immobilized Amine: 3-Chlorobenzylamine (B151487) can be attached to a solid support. The immobilized amine is then treated with a diverse panel of isocyanates in separate reaction vessels to generate a library of resin-bound this compound derivatives.

Immobilized Isocyanate: Alternatively, a resin-bound isocyanate can be prepared and subsequently reacted with a library of different primary or secondary amines, including 3-chlorobenzylamine and its analogs, to build the urea linkage.

After the final synthetic step, the desired compounds are cleaved from the resin support. This method is highly efficient for creating large numbers of compounds in a clean fashion. amanote.comnih.gov

Solution-Phase Parallel Synthesis:

This technique involves conducting multiple, separate reactions simultaneously in an array of reaction vessels, such as the wells of a microtiter plate. scribd.comacs.org Unlike solid-phase synthesis, all reactants and products remain in solution. To streamline purification, this method often employs scavenger resins to remove excess reagents or by-products, or utilizes liquid-liquid extraction techniques amenable to automation. nih.gov

A common approach for generating a this compound library is to react 3-chlorobenzyl isocyanate (or an isocyanate generated in situ from 3-chlorobenzylamine) with a library of diverse amines in parallel. acs.org Microwave-assisted chemistry can significantly accelerate these reactions, reducing synthesis times from hours to minutes and enabling the rapid production of compound arrays for screening. nih.govresearchgate.net

Table 1: Comparison of High-Throughput Synthesis Strategies for Urea Libraries

| Feature | Solid-Phase Synthesis (SPOS) | Solution-Phase Parallel Synthesis |

| Principle | Reactants are bound to an insoluble polymer resin. sigmaaldrich.com | All reactions occur in the liquid phase in parallel vessels. scribd.com |

| Purification | Simple filtration and washing of the resin. acs.org | Resin-based scavenging, liquid-liquid extraction, or chromatography. nih.gov |

| Reaction Monitoring | Difficult to monitor reaction progress directly. | Easier to monitor using standard analytical techniques (TLC, LC-MS). |

| Scale | Typically used for smaller, discovery-scale synthesis. | More readily scalable to produce larger quantities of material. |

| Automation | Highly amenable to automation and robotic systems. nih.gov | Well-suited for automation using liquid handling robotics. acs.org |

Screening Library Generation and SAR Elucidation

The design of a screening library is crucial for efficiently elucidating the SAR. The goal is to maximize structural diversity around the this compound core to probe the chemical space effectively. semanticscholar.org Libraries are typically designed to systematically vary specific substituents on the molecule. For a 1-Aryl-3-(3-chlorobenzyl)urea scaffold, diversity can be introduced at several points.

A hypothetical library design could involve:

Varying the Aryl Group (R¹): A wide range of substituted anilines or aryl isocyanates can be used to explore the effects of electronic (electron-donating vs. electron-withdrawing groups) and steric (small vs. bulky groups) properties on the aryl ring.

Modifying the Benzyl Ring (R²): While the 3-chloro substituent is the core feature, analogs with different substitution patterns (e.g., 2-chloro, 4-chloro, dichloro) or other halogens (F, Br) could be included to understand the importance of the chlorine's position and nature.

Substitution on the Urea Nitrogens (R³): Alkylation or substitution on the urea nitrogens can probe the necessity of the N-H hydrogen bond donors for target binding.

Once synthesized, the library is subjected to high-throughput screening (HTS), where thousands of compounds are rapidly tested for their biological activity in vitro against a specific target or in a cell-based assay. evotec.comnih.gov The resulting data, often expressed as IC₅₀ (the concentration required for 50% inhibition) or percent inhibition at a fixed concentration, are then analyzed to build an SAR model.

Table 2: Illustrative SAR Data from a Hypothetical Urea Derivative Library Screening

This table illustrates how data from a screening library can be used to derive SAR insights. The compounds are based on a generic disubstituted urea core to demonstrate the principles of SAR elucidation.

| Compound ID | R¹ Group (Aryl) | R² Group (Alkyl/Aryl) | R³ Substituent | Biological Activity (IC₅₀, µM) | SAR Observation |

| CB-1 | 3-Chlorophenyl | Benzyl | H | 5.2 | Baseline activity. |

| CB-2 | 4-Chlorophenyl | Benzyl | H | 2.5 | para-substitution on the phenyl ring is favorable over meta. |

| CB-3 | 4-Fluorophenyl | Benzyl | H | 1.8 | Electron-withdrawing fluorine at the para position improves activity. |

| CB-4 | 4-Methoxyphenyl | Benzyl | H | 15.7 | Electron-donating group at the para position is detrimental. |

| CB-5 | 4-Fluorophenyl | 3-Chlorobenzyl | H | 0.9 | Combining favorable R¹ and R² features enhances potency. |

| CB-6 | 4-Fluorophenyl | 3-Chlorobenzyl | Methyl | 8.4 | Methylation of urea nitrogen reduces activity, suggesting N-H is a key H-bond donor. |

| CB-7 | Naphthyl | 3-Chlorobenzyl | H | 2.1 | A larger aromatic system at R¹ is tolerated but not superior to 4-fluorophenyl. |

In silico screening and library design are also integral to this process. researchgate.net Virtual libraries containing thousands or even millions of this compound derivatives can be computationally generated and "docked" into a structural model of the biological target. enamine.net This allows researchers to prioritize which compounds to synthesize and test, enriching the physical library with compounds more likely to be active and thereby increasing the efficiency of the drug discovery process. researchgate.net The combination of high-throughput synthesis, in vitro screening, and in silico modeling provides a powerful, iterative cycle for rapidly advancing from a preliminary hit to a highly optimized lead compound.

Development and Validation of Analytical Methods for 3 Chlorobenzylurea

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating, identifying, and quantifying components within a mixture. ijnrd.orgdrawellanalytical.com Various chromatographic methods are employed for the analysis of 3-Chlorobenzylurea, each with specific applications. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. nih.gov The development of an HPLC method is a systematic process aimed at achieving optimal separation and detection of the analyte. globalresearchonline.netchromatographyonline.com

The process begins with understanding the physicochemical properties of this compound, such as its solubility, polarity, and pKa values, which guide the initial selection of chromatographic conditions. globalresearchonline.net A typical starting point for method development involves:

Column Selection: Reversed-phase columns, such as C18 or C8, are commonly used for moderately polar compounds like this compound. mastelf.com

Mobile Phase Selection: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often employed. openaccessjournals.comscribd.com The pH of the aqueous portion may be adjusted with buffers (e.g., phosphate (B84403) or acetate) to ensure sharp, symmetrical peaks, especially for ionizable analytes. globalresearchonline.netmastelf.com

Detection: A photodiode array (PDA) detector is frequently chosen as it provides spectral information that can be used to assess peak purity. sepscience.compsu.edu

Initial "scouting runs" with broad gradients (e.g., 5% to 95% organic phase) are performed to determine the approximate retention time of this compound and any impurities. mastelf.comscribd.com Based on these initial results, the gradient can be optimized, or an isocratic method (constant mobile phase composition) can be developed to achieve the desired separation in a reasonable analysis time. mastelf.comscribd.com The goal is to develop a stability-indicating method that can separate the main compound from any potential degradation products or impurities. openaccessjournals.comchromatographyonline.com

A well-developed HPLC method is crucial for lot-to-lot consistency checks and for monitoring the stability of the compound over time. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for a Urea-Based Compound

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient) | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detector | PDA/UV at 220 nm | Urea (B33335) derivatives often have a UV absorbance in this region. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

This table presents a hypothetical but typical set of starting conditions for developing an HPLC method for a compound like this compound, based on general principles of reversed-phase chromatography.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.comdrawellanalytical.com Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. researchgate.net Derivatization converts the analyte into a more volatile and thermally stable compound suitable for GC. researchgate.net Common derivatization techniques include silylation or acylation. researchgate.net

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. thermofisher.com

When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a highly specific and sensitive technique. nih.gov The mass spectrometer ionizes and fragments the eluting compounds, producing a unique mass spectrum or "fingerprint" for each component. nih.govthermofisher.com This allows for definitive identification of this compound derivatives and any volatile impurities. GC-MS is particularly useful for identifying unknown impurities and for trace-level analysis. thermofisher.com For quantitative analysis, a triple quadrupole GC-MS/MS system can be used in selected reaction monitoring (SRM) mode to achieve high selectivity and sensitivity. thermofisher.com

A study on a related compound, 3-chloropropane-1,2-diol (3-MCPD), utilized GC-MS with negative chemical ionization for sensitive detection in biological matrices after derivatization with heptafluorobutyric acid anhydride. nih.gov This highlights the potential of derivatization followed by GC-MS for analyzing chlorinated compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively for monitoring the progress of chemical reactions. ualberta.caresearchgate.netlibretexts.org It allows for the quick qualitative assessment of a reaction mixture, helping to determine if the starting material has been consumed and if the desired product has been formed. ualberta.ca

In the synthesis of this compound, TLC can be used to:

Track Reaction Progress: By spotting the reaction mixture on a TLC plate alongside the starting materials and a reference standard of the product, a chemist can visually track the disappearance of reactants and the appearance of the product. ualberta.ca

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. ualberta.ca The presence of multiple spots indicates the presence of impurities.

Optimize Separation Conditions: TLC can be used to quickly screen different solvent systems (mobile phases) to find the optimal conditions for separating the product from impurities, which can then be adapted for column chromatography purification. researchgate.net